1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound features a tert-butyl group, a methyl group, and an oxoindoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-3-yl)urea
- 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-6-yl)urea
- 1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-7-yl)urea
Uniqueness
1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is unique due to the specific positioning of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. Comparatively, other similar compounds may have different substitution patterns, leading to variations in their properties and applications.
Biological Activity
1-(Tert-butyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound categorized as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. The unique structural features of this compound, including the tert-butyl and oxoindoline moieties, contribute significantly to its biological activity.
The molecular formula of this compound is C14H19N3O2, with a molecular weight of 261.32 g/mol. Its IUPAC name is 1-tert-butyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea, indicating the presence of both a urea functional group and an oxoindoline structure, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. Research suggests that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation. The precise mechanism remains under investigation, but it is hypothesized that the compound binds to active sites on target proteins, modulating their activity and thereby influencing cellular processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
12k | THP-1 | 29 ± 0.3 |
12k | MV-4-11 | 98 ± 10 |
These findings indicate that modifications in the urea structure can lead to enhanced biological activity against leukemia cells .
Structure-Activity Relationship (SAR)
The biological efficacy of urea derivatives often correlates with their structural features. For example, the presence of electron-donating groups can enhance activity, while electron-withdrawing groups may diminish it. The SAR studies suggest that optimizing substituents on the oxoindoline moiety could further improve the anticancer properties of this compound .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A series of thiazolyl urea derivatives were synthesized and evaluated for antileukemic activity. Among these, compounds with specific substitutions showed promising results, indicating that structural modifications can significantly influence biological outcomes .
- Inhibition Studies : Inhibitory assays have been conducted to determine the effectiveness of various urea derivatives against specific enzymes such as GSK-3β, revealing that certain structural configurations lead to enhanced inhibitory effects .
- Antibacterial Activity : Other derivatives have shown potent antibacterial properties, suggesting that the biological activity of urea compounds extends beyond anticancer effects .
Properties
IUPAC Name |
1-tert-butyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)16-13(19)15-10-5-6-11-9(7-10)8-12(18)17(11)4/h5-7H,8H2,1-4H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBPAQWAKTDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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